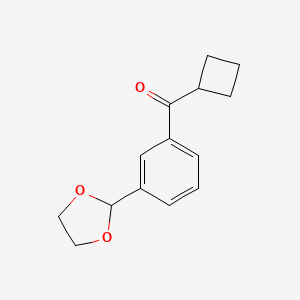

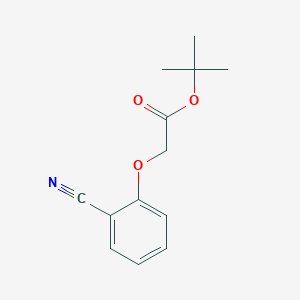

叔丁基 2-(2-氰基苯氧基)乙酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl cyanoacetate as a raw material. For example, the synthesis of 3-chloro-2-nitrophenylacetonitrile from tert-butyl cyanoacetate demonstrates the versatility of tert-butyl compounds in organic synthesis . This suggests that tert-butyl 2-(2-cyanophenoxy)acetate could potentially be synthesized through similar methods, using tert-butyl cyanoacetate and appropriate phenolic derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using techniques such as IR, ^1H NMR, and MS, as demonstrated in the study of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids . These techniques would likely be applicable to tert-butyl 2-(2-cyanophenoxy)acetate, allowing for the determination of its structural features and confirmation of its synthesis.

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including oxidation and cyclization. The electrochemical oxidation of tert-butyl phenols has been studied, revealing the formation of phenoxy radicals and phenoxonium ions . These findings could be relevant to the oxidation behavior of tert-butyl 2-(2-cyanophenoxy)acetate. Additionally, cyclization reactions, as seen with tert-butyl-phenoxymethyl-quinolinic acids, could also be a consideration for tert-butyl 2-(2-cyanophenoxy)acetate if it possesses a suitable leaving group or electrophilic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the electronic properties of the other substituents. For instance, the retardation of vinyl acetate polymerization by 4-methyl-2,6-di-tert-butylphenol is a result of the phenol's ability to act as a radical scavenger . This suggests that tert-butyl 2-(2-cyanopheno

科学研究应用

合成和化学反应

叔丁基 2-(2-氰基苯氧基)乙酸酯在各种合成化学反应中用作前体。例如,它已用于合成 3-氯-2-硝基苄基氰化物,证明了其在制备复杂有机化合物中的作用。该研究调查了进料组成、反应温度和时间对产率的影响,优化了最大效率的条件 (董源,2009).

催化和反应机理

对催化和反应机理的研究也涉及叔丁基 2-(2-氰基苯氧基)乙酸酯。在一项研究中,乙酸酯在叔丁醇钾的存在下与伯醇和 α,ω-二醇反应,在 IrCl(cod) 的影响下烷基化,突出了该化合物在催化过程中的多功能性及其作为有机合成中试剂的潜力 (Iuchi、Obora 和 Ishii,2010).

抗氧化活性和溶剂效应

该化合物的结构类似物已被研究其抗氧化活性,这可能间接关系到叔丁基 2-(2-氰基苯氧基)乙酸酯的潜在应用。例如,测量了相关酚和儿茶酚的 H 原子捐赠活性,提供了对抗氧化特性的见解,以及它们如何受到不同介质的影响,这可能与理解叔丁基 2-(2-氰基苯氧基)乙酸酯在各种环境中的行为有关 (Barclay、Edwards 和 Vinqvist,1999).

环境和工业应用

在 UV/H2O2 工艺下研究了结构上类似于叔丁基 2-(2-氰基苯氧基)乙酸酯的化合物的降解途径,例如甲基叔丁基醚 (MTBE),阐明了潜在的环境应用和相关化合物在水处理工艺中的分解 (Stefan、Mack 和 Bolton,2000).

安全和危害

Tert-butyl 2-(2-cyanophenoxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

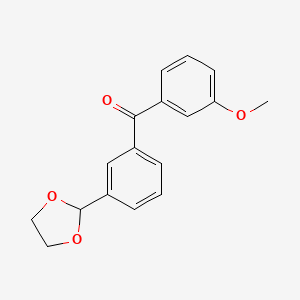

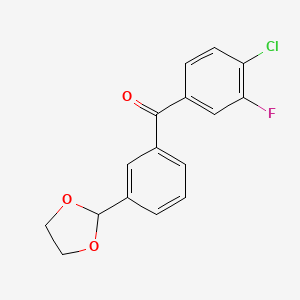

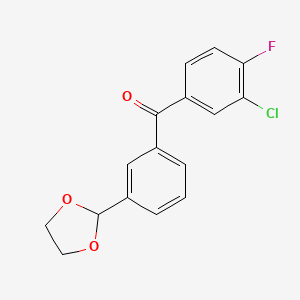

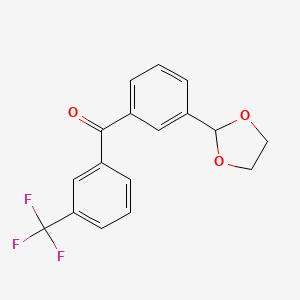

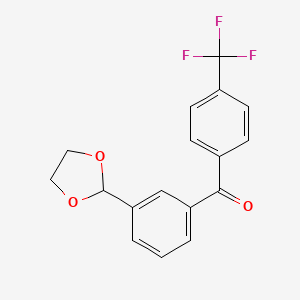

IUPAC Name |

tert-butyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEWIHUKPMGDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-cyanophenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。